Hexachlorocyclohexane

Description

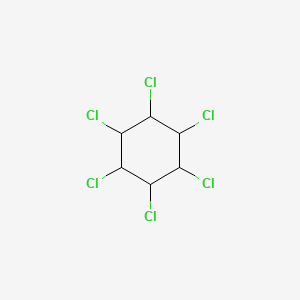

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Hexachlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane (HCH), a compound of significant historical and environmental relevance. This document details the physicochemical properties, synthesis, separation, and toxicological profiles of the various isomers, with a focus on the most prominent and impactful among them.

Introduction to Hexachlorocyclohexane Stereoisomers

This compound (C₆H₆Cl₆) is a saturated cyclic hydrocarbon with chlorine atoms attached to each carbon of the cyclohexane ring. Due to the potential for different spatial arrangements of these chlorine atoms (axial or equatorial), HCH exists as nine distinct stereoisomers.[1] These include eight diastereomers and one pair of enantiomers (the α-HCH isomer).[1] The most well-known and studied of these are the alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) isomers.[2] The γ-isomer, famously known as lindane, exhibits the most potent insecticidal properties.[2]

Technical-grade HCH, the product of the photochlorination of benzene, is a mixture of these stereoisomers.[2] The composition of technical HCH can vary, but it is typically dominated by the α-isomer.[3][4] The distinct physicochemical and toxicological properties of each isomer necessitate a thorough understanding of their individual characteristics for environmental and health risk assessments.

Physicochemical Properties of HCH Isomers

The spatial orientation of the chlorine atoms in each HCH isomer significantly influences its physical and chemical properties, such as melting point, vapor pressure, and solubility. These properties, in turn, dictate the environmental fate and biological activity of each isomer. The β-isomer, with all its chlorine atoms in the more stable equatorial positions, exhibits exceptional stability, leading to its high persistence in the environment and bioaccumulation in fatty tissues.[5]

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH | ε-HCH |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 158-160 | 309-312 | 112-113 | 138-139 | 219 |

| Boiling Point (°C) | 288 | Decomposes | 323.4 | Decomposes | - |

| Water Solubility (mg/L at 20°C) | 1.2 - 2.0 | 1.5 - 5.0 | 7.3 - 10.0 | 6.7 - 12.2 | 1.8 - 4.5 |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵ | 1.5 x 10⁻⁷ | 3.2 x 10⁻⁵ | 1.7 x 10⁻⁴ | 2.7 x 10⁻⁷ |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.80 | 3.78 | 3.72 | 4.14 | 3.68 |

Experimental Protocols

Synthesis of Technical-Grade HCH via Photochlorination of Benzene

Principle: The synthesis of HCH is achieved through the free-radical addition of chlorine to benzene, a reaction initiated by ultraviolet (UV) light. This process yields a mixture of stereoisomers, known as technical-grade HCH.[2] The reaction is typically carried out at a controlled temperature to influence the isomer ratio.[2]

Methodology:

-

Reaction Setup: A reaction vessel equipped with a UV lamp (e.g., mercury vapor lamp), a gas inlet for chlorine, a condenser, and a mechanical stirrer is required. The entire apparatus should be housed in a well-ventilated fume hood.

-

Reactants:

-

Benzene (C₆H₆)

-

Chlorine gas (Cl₂)

-

-

Procedure: a. The reaction vessel is charged with benzene. b. Stirring is initiated, and the UV lamp is activated to begin the photo-initiation. c. Chlorine gas is slowly bubbled through the benzene. d. The reaction is exothermic, and the temperature is maintained between 15-20°C to favor the formation of the γ-isomer.[2] e. The progress of the reaction can be monitored by measuring the density of the reaction mixture. f. Upon completion, excess chlorine and unreacted benzene are removed by distillation. The resulting product is a solid mixture of HCH isomers.[2]

Typical Isomer Composition of Technical HCH:

Separation of γ-HCH (Lindane) by Fractional Crystallization

Principle: The different solubilities of the HCH isomers in a given solvent allow for their separation through fractional crystallization.[2] The γ-isomer can be selectively crystallized from the technical mixture due to its lower solubility in methanol at reduced temperatures compared to some other isomers.

Methodology:

-

Solvent Selection: Methanol is a commonly used solvent for this separation.[2]

-

Procedure: a. The technical-grade HCH mixture is dissolved in hot methanol to create a saturated solution. b. The solution is then slowly cooled to induce crystallization. The less soluble isomers, primarily the α- and β-isomers, will precipitate out first.[2] c. The solution is filtered to remove the precipitated isomers. d. The filtrate, now enriched in the more soluble γ-isomer, is concentrated by evaporating a portion of the methanol. e. The concentrated filtrate is then cooled to a lower temperature to crystallize the γ-HCH. f. The resulting crystals of γ-HCH (lindane) are collected by filtration.

Analysis of HCH Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas chromatography is a powerful technique for separating the different HCH isomers based on their volatility and interaction with the stationary phase of the GC column. Mass spectrometry provides definitive identification and quantification of the individual isomers.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Sample Preparation: Environmental or biological samples are typically extracted with an organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may require a cleanup step to remove interfering matrix components.

-

GC-MS Conditions:

-

GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Inlet Temperature: Approximately 250°C.

-

Oven Temperature Program: A temperature gradient is employed for optimal separation. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).

-

MS Conditions:

-

Ionization: Electron ionization (EI) is the standard method.

-

Acquisition Mode: For high sensitivity and selectivity, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect specific ions characteristic of HCH isomers.

-

-

Toxicological Profiles and Signaling Pathways

The stereoisomers of HCH exhibit distinct toxicological profiles. The α- and γ-isomers are primarily central nervous system stimulants, while the β- and δ-isomers are depressants.[6]

γ-HCH (Lindane) and the GABA-A Receptor

The primary mechanism of the insecticidal and neurotoxic action of lindane is its interaction with the γ-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[7] Lindane acts as a non-competitive antagonist of the GABA-A receptor, binding to a site within the chloride ion channel.[7][8] This binding blocks the influx of chloride ions that would normally occur upon GABA binding, leading to a state of hyperexcitability in the neuron.[7]

References

- 1. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of GABA receptor complex in low dose lindane (HCH) induced neurotoxicity: neurobehavioural, neurochemical and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. This compound (MIXED ISOMERS) (PIM 257) [inchem.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Alpha- and Beta-Hexachlorocyclohexane: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive comparison of the physicochemical properties of alpha-hexachlorocyclohexane (α-HCH) and beta-hexachlorocyclohexane (β-HCH) for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes relevant biological and analytical pathways.

Hexachlorocyclohexane (HCH) is a synthetic chlorinated hydrocarbon that exists as eight stereoisomers.[1][2][3][4] The technical-grade HCH mixture, formerly used as a broad-spectrum pesticide, is primarily composed of the alpha (α), beta (β), gamma (γ), and delta (δ) isomers.[1][3][4] While the gamma isomer (lindane) possesses the most significant insecticidal activity, the other isomers, particularly α-HCH and β-HCH, are significant environmental contaminants due to their persistence and toxicity.[5][6][7] Understanding the distinct physicochemical properties of α-HCH and β-HCH is critical for assessing their environmental fate, toxicological profiles, and potential for bioremediation.

Core Physicochemical Properties: A Comparative Summary

The structural differences between α-HCH and β-HCH, specifically the spatial arrangement of their chlorine atoms (axial vs. equatorial), give rise to notable variations in their physical and chemical properties.[8] β-HCH, with all six chlorine atoms in the more stable equatorial positions, exhibits greater thermodynamic stability, a much higher melting point, and lower volatility and water solubility compared to the α-isomer.[8] These differences profoundly influence their environmental behavior, with β-HCH being the most persistent and bioaccumulative of the HCH isomers.[7][9]

The following table provides a summary of the key physicochemical properties for α-HCH and β-HCH.

| Property | alpha-Hexachlorocyclohexane (α-HCH) | beta-Hexachlorocyclohexane (β-HCH) |

| CAS Registry Number | 319-84-6 | 319-85-7 |

| Molecular Formula | C₆H₆Cl₆[10] | C₆H₆Cl₆[7] |

| Molecular Weight | 290.83 g/mol [10] | 290.85 g/mol [11] |

| Physical State | White solid[1] | White solid[1] |

| Melting Point | 159–160 °C[3][4][12] | 309–315 °C[3][4][7] |

| Boiling Point | 288 °C (at 760 mmHg)[3][4][12] | Sublimes; 333 K (60°C) at 0.5 mmHg[5] |

| Vapor Pressure | 3.0 x 10⁻⁵ mmHg (4.5 x 10⁻⁵ mmHg at 25°C)[3] | 3.6 x 10⁻⁷ mmHg (at 20°C)[3] |

| Water Solubility | 1.44 - 2 mg/L (at 25°C)[5][10] | 0.2 - 1.5 mg/L (at 20-28°C)[7] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.82 - 3.9[5][12] | 3.80 - 3.9[5][7] |

| Henry's Law Constant (Pa m³/mol) | 0.74 (at 25°C)[5] | 0.037 (at 25°C)[5] |

Experimental Protocols

The determination of the physicochemical properties of organochlorine compounds like HCH isomers involves standardized methodologies. Below are detailed overviews of the typical experimental protocols employed.

Determination of Solubility in Water (Shake-Flask Method)

This method is a standard procedure for determining the water solubility of substances with low solubility.

-

Principle: A surplus of the solid HCH isomer is equilibrated with a known volume of purified water at a constant temperature. The concentration of the HCH isomer in the aqueous phase is then determined after separating the solid and aqueous phases.

-

Apparatus: Constant temperature water bath with shaker, centrifuge, analytical balance, volumetric flasks, and a suitable analytical instrument such as a Gas Chromatograph with an Electron Capture Detector (GC-ECD).

-

Procedure:

-

An excess amount of the HCH isomer is added to a volumetric flask containing purified water (e.g., HPLC-grade).

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., 25°C ± 0.5°C) and agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to let larger particles settle.

-

The aqueous phase is then centrifuged at high speed to remove any remaining suspended microcrystals.

-

A known volume of the clear supernatant is carefully removed and extracted with a suitable organic solvent (e.g., hexane or a hexane/dichloromethane mixture).

-

The concentration of the HCH isomer in the organic extract is quantified using a calibrated GC-ECD system.

-

The experiment is repeated to ensure reproducibility.

-

Determination of Octanol-Water Partition Coefficient (Kₒw)

The Kₒw is a measure of a chemical's lipophilicity and is a key parameter in assessing environmental fate and bioaccumulation.

-

Principle: The Kₒw is the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, pH meter, analytical instrumentation (GC-ECD).

-

Procedure:

-

n-Octanol and water are pre-saturated with each other by mixing them for 24 hours and then allowing the phases to separate.

-

A stock solution of the HCH isomer is prepared in n-octanol.

-

A known volume of the octanol stock solution and the pre-saturated water are combined in a separatory funnel at a specific volume ratio (e.g., 1:1 or 2:1). The initial concentration in the octanol phase should not exceed the solubility limit in water.

-

The funnel is shaken gently for a period of time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be established.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentrations of the HCH isomer in both the n-octanol and water phases are determined. This typically involves solvent extraction of the aqueous phase followed by analysis of both phases by GC-ECD.

-

The Kₒw is calculated as the ratio: Kₒw = Cₒctanol / Cₑater. The logarithm of this value (Log Kₒw) is commonly reported.

-

Determination of Vapor Pressure (Gas Saturation Method)

This method is suitable for substances with low vapor pressures.

-

Principle: A stream of inert gas (e.g., nitrogen) is passed through or over a sample of the HCH isomer at a known, slow flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: Constant temperature bath, thermostatted sample holder, inert gas supply with flow control, adsorbent traps or a cold trap, analytical instrumentation (GC-MS or GC-ECD).

-

Procedure:

-

A known mass of the HCH isomer is placed in a thermostatted cell.

-

A controlled, slow stream of dry nitrogen gas is passed over the sample for a precisely measured time. The temperature and flow rate are kept constant.

-

The vapor-saturated gas stream is passed through a trap (e.g., a tube containing a solid adsorbent like Tenax® or a cold trap) to capture the volatilized HCH.

-

The trapped HCH is then desorbed (either thermally or with a solvent) and quantified using a calibrated GC system.

-

The vapor pressure (P) is calculated using the ideal gas law: P = (m/t) * (RT/MV), where 'm' is the mass of substance collected, 't' is time, 'V' is the gas flow rate, 'M' is the molar mass of the substance, 'R' is the ideal gas constant, and 'T' is the absolute temperature.

-

Visualizations: Pathways and Processes

To further elucidate the context of HCH isomers in biological and analytical settings, the following diagrams have been generated.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chm.pops.int [chm.pops.int]

- 6. chm.pops.int [chm.pops.int]

- 7. Alpha- and beta-hexachlorocyclohexanes (EHC 123, 1991) [inchem.org]

- 8. chm.pops.int [chm.pops.int]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. 319-84-6 CAS MSDS (ALPHA-HCH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Alpha- and beta- hexachlorocyclohexanes (HSG 53, 1991) [inchem.org]

- 12. Alpha-hexachlorocyclohexane (Ref: ENT 9232) [sitem.herts.ac.uk]

A Technical Guide to the Historical Use of Technical Grade Hexachlorocyclohexane (HCH) in Agriculture

Audience: Researchers, scientists, and drug development professionals

Abstract: Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, was used extensively in global agriculture from the 1940s until restrictions and bans were enacted in the latter half of the 20th century due to its environmental persistence and toxicity.[1][2] The technical grade product is a mixture of several stereoisomers, primarily alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε), each with distinct physical, chemical, and toxicological properties.[2][3] While only the γ-HCH isomer, known as lindane, possesses significant insecticidal activity, the crude technical HCH mixture was widely applied, leading to widespread environmental contamination.[3][4][5] This document provides a detailed overview of the historical usage of technical HCH, its chemical composition, the toxicological pathways of its isomers, and the experimental methods used for its analysis and remediation.

Composition and Physicochemical Properties

Technical grade HCH is produced by the photochlorination of benzene, resulting in a mixture of stereoisomers.[4][6] The production of one ton of the insecticidally active γ-HCH (lindane) generates approximately 8 to 12 tons of other, non-insecticidal HCH isomers, which were often treated as waste.[5][7] The typical isomeric composition of technical HCH can vary, but generally falls within the ranges presented below.

Table 1: Typical Isomeric Composition of Technical Grade HCH

| Isomer | Percentage by Weight (%) | Key Characteristics |

|---|---|---|

| α-HCH | 60 - 70% | Volatile, prevalent in air and water samples.[2][8][9][10][11] |

| β-HCH | 5 - 12% | Most persistent and metabolically inactive isomer, bioaccumulative.[2][8][9][11][12] |

| γ-HCH (Lindane) | 10 - 15% | The only isomer with potent insecticidal activity.[2][4][8][11] |

| δ-HCH | 6 - 10% | A minor component of the technical mixture.[2][8][11] |

| ε-HCH & Others | 3 - 5% | Present in smaller quantities.[2][3][8][11] |

Note: Percentages are approximate and varied between production batches and manufacturers.[3][13]

Caption: Logical diagram of Technical HCH composition.

Historical Agricultural Usage

The use of technical HCH as a broad-spectrum insecticide became widespread after World War II.[3] It was applied to a variety of fruit and vegetable crops, used for seed treatments, and in livestock management.[4][6] However, the unpleasant taste and odor imparted by the non-gamma isomers soon led to the development and preferential use of purified lindane (>99% γ-HCH) in many developed countries.[3] Despite this, technical HCH continued to be used extensively in other parts of the world due to its low cost.[1][2]

Table 2: Estimated Global Usage of HCH (1950-2000)

| Product | Estimated Global Usage (tonnes) | Period | Key Regions of Use |

|---|---|---|---|

| Technical HCH | 4,000,000 - 6,000,000 | 1950s - 1990s | China, India, Former Soviet Union.[2][14][15] |

| Lindane (γ-HCH) | ~600,000 | 1950 - 2000 | Europe, North America, Global.[2][3] |

Note: These figures are estimates compiled from various sources and may not be exhaustive. The production and use of HCH have been banned or severely restricted in most countries following its inclusion in the Stockholm Convention on Persistent Organic Pollutants.[16][17]

Toxicological Profile and Signaling Pathways

The isomers of HCH exhibit different toxicological profiles, with the central nervous system being a primary target.[13] The γ-isomer is a potent neurotoxin, while the α-isomer is also a stimulant; in contrast, the β and δ isomers act as depressants.[13] Chronic exposure to technical HCH has been linked to liver and kidney damage, and the International Agency for Research on Cancer (IARC) has classified HCH isomers as possibly carcinogenic to humans (Group 2B).[13]

The neurotoxicity of γ-HCH is primarily attributed to its interaction with the γ-aminobutyric acid (GABA) system. It non-competitively antagonizes the GABA-A receptor-chloride channel complex, blocking the inhibitory effect of GABA and leading to hyperexcitability and convulsions.[13]

Caption: Neurotoxic signaling pathway of γ-HCH at the GABA-A receptor.

Environmental Fate and Biodegradation

HCH isomers are persistent in the environment, with the β-isomer being the most recalcitrant due to its thermodynamic stability.[1][5] They can undergo long-range atmospheric transport and have been detected in pristine environments like the Arctic.[9][10] Microbial degradation is a key process for the removal of HCH from contaminated soils and water.

Under aerobic conditions, several bacterial strains, particularly from the Sphingomonadaceae family, can degrade HCH isomers through a series of enzymatic reactions known as the Lin pathway.[2][18] This pathway involves initial dehalogenation steps followed by ring cleavage.

Caption: Simplified aerobic biodegradation pathway (Lin Pathway) for HCH.

Experimental Protocols

Protocol: HCH Residue Analysis in Soil

This protocol outlines a generalized method for the extraction and quantification of HCH isomers from soil samples, based on common techniques like QuEChERS and GC analysis.

-

Sample Preparation:

-

Collect soil samples and homogenize. Air-dry the sample and sieve to remove large debris.

-

Weigh approximately 10 g of the prepared soil into a 50 mL centrifuge tube.

-

-

Extraction (QuEChERS-based approach):

-

Add 10 mL of water and 10 mL of acetonitrile to the soil sample.

-

Add internal standards (e.g., isotopically labeled HCH isomers).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1-2 minutes and centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18, and MgSO₄).

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

-

Analysis:

-

Quality Control:

Protocol: Field-Scale Soil Bioremediation Trial

This protocol describes a typical experimental setup for a field trial assessing the bioremediation of HCH-contaminated soil.[21][22]

-

Site Characterization and Preparation:

-

Define the contaminated area and conduct baseline soil sampling to determine initial HCH concentrations and microbial community composition.

-

Divide the site into experimental plots (e.g., 5m x 5m) with buffer zones. Include a control plot receiving no treatment.[21]

-

-

Treatment Application:

-

Control Plot: No amendments added.

-

Biostimulation (BS) Plot: Amend the soil with a customized nutrient mixture (e.g., ammonium phosphate, molasses) to stimulate the growth of indigenous HCH-degrading microorganisms.[21][22]

-

Bioaugmentation (BA) Plot: Inoculate the soil with a known HCH-degrading bacterial consortium, such as Sphingobium indicum B90A, cultured in a lab.[21][22]

-

Combined (BS + BA) Plot: Apply both the nutrient mixture and the microbial inoculum.

-

-

Monitoring and Sampling:

-

Maintain optimal soil conditions (moisture, pH, temperature) through periodic tilling and watering.

-

Collect soil samples from each plot at regular intervals (e.g., 0, 15, 30, 60, 90 days).

-

Analyze samples for HCH isomer concentrations using the analytical protocol described in section 5.1.

-

Perform microbial analysis (e.g., plate counts, genetic analysis of lin genes) to monitor the microbial population.

-

-

Data Analysis:

-

Calculate the degradation rate of each HCH isomer in each treatment plot.

-

Statistically compare the reduction in HCH concentrations between the treated plots and the control to evaluate the efficacy of each bioremediation strategy.

-

Caption: Experimental workflow for a soil bioremediation field trial.

References

- 1. Biodegradation of this compound isomers in soil and food environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lindane, this compound (Technical Grade), and Other this compound Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. tauw.nl [tauw.nl]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Environmental Fate [lindane.org]

- 10. [PDF] Differential Toxicity and Environmental Fates of this compound Isomers | Semantic Scholar [semanticscholar.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound (MIXED ISOMERS) (PIM 257) [inchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Technical this compound use trends in China and their impact on the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bacterial Bio-Resources for Remediation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mibirem.eu [mibirem.eu]

- 18. Biochemistry of microbial degradation of this compound and prospects for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 20. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Remediation and Reclamation of this compound (HCH) Dumpsite by using Microbial Bioremediation Technology | TERI [teriin.org]

- 22. researchgate.net [researchgate.net]

Environmental persistence and bioaccumulation of HCH isomers.

An In-depth Technical Guide on the Environmental Persistence and Bioaccumulation of Hexachlorocyclohexane (HCH) Isomers

Introduction

This compound (HCH) is a synthetic organochlorine pesticide that has been used extensively in agriculture and for public health purposes.[1] Technical HCH is a mixture of five main stereoisomers: alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), delta (δ-HCH), and epsilon (ε-HCH). Among these, only γ-HCH, commonly known as lindane, possesses significant insecticidal properties.[2][3] The production of one ton of lindane generates approximately 8 to 12 tons of the other, non-insecticidal isomers as waste products.[3][4]

Due to their chemical stability and resistance to degradation, HCH isomers are highly persistent in the environment.[5] Their lipophilic nature facilitates their accumulation in the fatty tissues of living organisms, leading to bioaccumulation and biomagnification through the food web.[6][7] Recognizing their persistence, bioaccumulative potential, and toxicity, the Stockholm Convention on Persistent Organic Pollutants (POPs) has listed α-HCH, β-HCH, and γ-HCH for elimination or restriction.[2] This guide provides a detailed overview of the environmental fate of HCH isomers, focusing on their persistence and bioaccumulation, the experimental methods used for their study, and their impact on biological pathways.

Environmental Persistence of HCH Isomers

The persistence of HCH isomers in the environment is highly variable and depends on both the molecular structure of the isomer and the specific environmental conditions.[8] Biodegradation is considered the primary decomposition process for HCH in soil and water.[8]

The β-HCH isomer is the most persistent of the group.[6][9] Its exceptional stability is attributed to its molecular conformation, in which all six chlorine atoms are in the equatorial position, making it more resistant to metabolism and physical degradation.[3][6] In contrast, α- and γ-HCH are more susceptible to degradation and volatilization.[6][10] Consequently, while α- and γ-HCH are often the most prevalent isomers detected in air and water samples, the highly stable β-HCH isomer dominates in soil, sediments, and biological tissues, reflecting historical contamination.[10][11][12]

Data Presentation: Environmental Half-Life

The following table summarizes the reported half-lives of HCH isomers in various environmental matrices, illustrating the differences in their persistence.

Table 1: Environmental Half-Life of HCH Isomers

| Isomer | Matrix | Half-Life | Conditions | Reference |

| α-HCH | Water | 26 years | pH 8, 5°C | [6] |

| Flooded Rice Fields | 360 hours | - | [6] | |

| Soil (Cropped) | 54.4 days | - | [8] | |

| Soil (Uncropped) | 56.1 days | - | [8] | |

| Groundwater | 223 days | In situ biodegradation | [13] | |

| β-HCH | Flooded Rice Fields | 620 hours | - | [6] |

| Soil (Cropped) | 184 days | - | [8] | |

| Soil (Uncropped) | 100 days | - | [8] | |

| Groundwater | 62-287 days | In situ biodegradation | [13] | |

| γ-HCH | Water | 42 years | pH 8, 5°C | [6] |

| Water | 207 days | pH 7, 25°C | [14] | |

| Flooded Rice Fields | 180 hours | - | [6] | |

| Soil (Cropped) | 107 days | - | [8] | |

| Soil (Uncropped) | 62.1 days | - | [8] | |

| δ-HCH | Flooded Rice Fields | 720 hours | - | [6] |

| Soil (Cropped) | 33.9 days | - | [8] | |

| Soil (Uncropped) | 23.4 days | - | [8] | |

| Groundwater | 120-632 days | In situ biodegradation | [13] |

Bioaccumulation and Biomagnification

Bioaccumulation refers to the net uptake of a chemical from all exposure routes (water, food, air, soil). It is quantified by the Bioaccumulation Factor (BAF). A related term, bioconcentration, describes the uptake from water alone and is measured by the Bioconcentration Factor (BCF).[15][16] HCH isomers, being lipophilic (fat-loving), readily accumulate in the fatty tissues of organisms.[6]

The β-isomer exhibits the highest potential for bioaccumulation.[6][11] Its physical and metabolic stability allows it to persist and build up in organisms to a much greater extent than other isomers.[6] This is evident in human tissues, where β-HCH is consistently found at the highest concentrations in fat, blood, and breast milk, even though γ-HCH (lindane) was the isomer used commercially.[10][11][12] This differential accumulation is a critical factor in assessing the long-term health risks associated with HCH exposure.

Data Presentation: Bioaccumulation and Bioconcentration Factors

The table below presents BCF and BAF values for HCH isomers across a range of species, highlighting the significant bioaccumulative potential, particularly of the β-isomer.

Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF) of HCH Isomers

| Isomer | Species | Factor Type | Value (L/kg) | Tissue/Basis | Reference |

| α-HCH | Zebra fish | BCF | 1,100 | Steady-state | [13] |

| Lake Ontario Fish | BAF | 700 | Whole-fish | [15] | |

| Lake Ontario Fish | BAF | 5,357 | Total | [15] | |

| Microalgae (S. quadricauda) | BAF | 74.6 | - | [13] | |

| β-HCH | Human | BCF | 527 | Fat | [6] |

| Zebra fish | BCF | 1,460 | Steady-state | [13] | |

| Aquatic Animals | BCF | 2.9 | Various species | [6] | |

| Microalgae (S. quadricauda) | BAF | 60.5 | - | [13] | |

| γ-HCH | Zebra fish | BCF | 850 | Steady-state | [13] |

| Lake Ontario Fish | BAF | 1,000 | Whole-fish, Field | [15] | |

| Lake Ontario Fish | BAF | 9,333 | Total | [15] | |

| Microalgae (S. quadricauda) | BAF | 29.4 | - | [13] | |

| δ-HCH | Zebra fish | BCF | 1,770 | Steady-state | [13] |

| Microalgae (S. quadricauda) | BAF | 107.2 | - | [13] |

Experimental Protocols

The determination of HCH persistence and bioaccumulation relies on precise and standardized experimental methodologies.

Methodology for HCH Analysis in Environmental Samples

The analysis of HCH isomers in biological and environmental matrices generally involves sample extraction, extract cleanup, and instrumental analysis.[17]

-

Extraction: The initial step is to extract the HCH isomers from the sample matrix (e.g., soil, water, tissue). Common techniques include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) using organic solvents like hexane and acetone or hexane and dichloromethane.[18]

-

Cleanup: Crude extracts contain lipids and other compounds that can interfere with analysis.[18] These interferences are removed using techniques such as gel permeation chromatography (GPC) or adsorption chromatography with materials like Florisil or silica gel.

-

Quantitative Analysis: The final determination and quantification of HCH isomers are typically performed using gas chromatography (GC) coupled with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds, or mass spectrometry (GC-MS) for definitive identification.[19][20]

Caption: Experimental workflow for the analysis of HCH isomers.

Methodology for Fish Bioaccumulation Studies

Bioaccumulation studies are often conducted following standardized guidelines, such as the OECD Test Guideline 305.[21] This protocol allows for the determination of uptake and depuration kinetics and the calculation of a kinetic BCF (BCFK).[21]

-

Acclimation: Test organisms (e.g., rainbow trout or zebra fish) are first acclimated to laboratory conditions.

-

Uptake Phase: Fish are exposed to a constant, low concentration of the HCH isomer in water for a defined period (e.g., 28 days).[21] Water and fish tissue samples are collected at regular intervals to measure the chemical concentration.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, HCH-free water.[21] Tissue samples are again collected at intervals to measure the rate at which the chemical is eliminated from the body.

-

Calculation: The uptake rate constant (k1) and the depuration rate constant (k2) are determined from the concentration data. The kinetic BCF is then calculated as the ratio of k1 to k2.[21]

References

- 1. This compound: persistence, toxicity and decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Hexachlorocyclohexane: A Small Molecule with a Big Impact on Human Cellular Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Pathways Contribute to β-HCH Interference with Anticancer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

- 12. Environmental Fate [lindane.org]

- 13. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. oehha.ca.gov [oehha.ca.gov]

- 16. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 17. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. scihub.org [scihub.org]

- 21. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

Natural attenuation pathways of hexachlorocyclohexane in soil.

An In-depth Technical Guide to the Natural Attenuation Pathways of Hexachlorocyclohexane (HCH) in Soil

Introduction

This compound (HCH), a synthetic organochlorine pesticide, has been used extensively in agriculture and public health, leading to widespread environmental contamination. Technical grade HCH is a mixture of several stereoisomers, primarily alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[1][2] Of these, only γ-HCH (lindane) possesses significant insecticidal properties.[1][3] Due to their persistence and toxicity, HCH isomers pose a significant risk to ecosystems and human health. Natural attenuation, the reduction of contaminant concentration through natural processes, is a key mechanism governing the fate of HCH in soil. This guide provides a comprehensive overview of the primary natural attenuation pathways of HCH in soil, including microbial degradation, phytoremediation, and abiotic degradation.

Microbial Degradation of HCH

Microbial degradation is the most significant process for the natural attenuation of HCH in soil.[1] It can occur under both aerobic and anaerobic conditions, with distinct pathways and microbial communities involved.[1][2]

Aerobic Degradation

Under aerobic conditions, several bacterial strains, particularly from the Sphingomonadaceae family, can utilize HCH as a carbon source.[3][4] The aerobic degradation of γ-HCH is well-characterized and proceeds via the "Lin pathway," which involves a series of enzymatic reactions encoded by the lin genes.[3][4]

The key steps in the aerobic degradation of γ-HCH are:

-

Initial Dechlorination: γ-HCH is converted to 2,5-dichlorohydroquinone (2,5-DCHQ) through the sequential action of two dehalogenases, LinA and LinB, and a dehydrogenase, LinC.[4]

-

Ring Cleavage: The aromatic ring of 2,5-DCHQ is then cleaved by the enzyme LinD.[4]

-

Metabolism: The resulting intermediates are further metabolized into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[4]

While the Lin pathway is most studied for γ-HCH, variants of the Lin enzymes have been shown to degrade other HCH isomers, although often at slower rates.[3] For instance, acclimatized Bacillus circulans and Bacillus brevis have demonstrated the ability to degrade α, β, and δ isomers.[4]

References

- 1. Biodegradation of this compound (HCH) by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of this compound isomers in soil and food environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Compositional Differences Between Technical HCH and Lindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the isomeric composition of technical-grade hexachlorocyclohexane (HCH) and the purified insecticide, lindane. The significant disparity in their constituent isomers dictates their respective insecticidal efficacy, environmental persistence, and toxicological profiles.

Core Compositional Differences

Technical-grade HCH is the crude product resulting from the photochlorination of benzene.[1] This process yields a mixture of several stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane.[2] Of these, the gamma-isomer (γ-HCH) is the most potent insecticide.[3][4] Lindane is a highly purified product containing at least 99% γ-HCH, which is isolated from technical HCH through processes like treatment with methanol or acetic acid followed by fractional crystallization.[1][5][6]

The production of one ton of lindane generates approximately eight to twelve tons of other HCH isomers as waste products, which are often referred to as "inactive isomers" due to their lack of significant insecticidal properties.[7][8]

Data Presentation: Isomeric Composition

The following table summarizes the typical isomeric composition of technical HCH in comparison to the standardized composition of lindane.

| Isomer | Common Name(s) | Typical Percentage in Technical HCH | Percentage in Lindane |

| α-HCH | alpha-HCH | 60-70%[3][5][9][10] | < 1% |

| β-HCH | beta-HCH | 5-14%[3][5][9][10][11] | < 1% |

| γ-HCH | gamma-HCH, Lindane | 10-15%[3][5][9][10] | ≥ 99%[3][5][6][9] |

| δ-HCH | delta-HCH | 6-10%[3][5][9][10] | < 1% |

| ε-HCH | epsilon-HCH | 3-4%[3][5][9] | < 1% |

| Other Isomers & Inerts | 1-2%[12] | < 1% |

Experimental Protocols: Isomer Analysis

The quantitative analysis of HCH isomers in technical HCH or environmental samples is most commonly performed using gas chromatography (GC).

Principle: Gas chromatography separates the different HCH isomers based on their volatility and interaction with the stationary phase of a GC column.[2] A detector, typically an electron capture detector (ECD) which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification, is used for quantification.[2][13]

Detailed Methodology:

-

Sample Preparation:

-

The sample (e.g., technical HCH, soil, water) is accurately weighed or measured.

-

Isomers are extracted from the sample matrix using an appropriate organic solvent such as hexane or a hexane/ethyl acetate mixture.[14][15]

-

Extraction can be facilitated by methods like sonication or Soxhlet extraction.[13][14]

-

The extract is then subjected to a "clean-up" procedure to remove interfering co-extracted substances. This often involves techniques like solid-phase extraction (SPE) or column chromatography using adsorbents like silica gel or florisil.[2][15]

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column suitable for separating organochlorine pesticides is used.

-

An electron capture detector (ECD) or a mass spectrometer (MS) is used for detection and quantification.[13]

-

-

Analysis:

-

A known volume of the cleaned-up extract is injected into the GC.

-

The isomers are separated as they travel through the column.

-

The detector response for each isomer is recorded.

-

Quantification is achieved by comparing the peak areas of the isomers in the sample to those of certified reference standards of known concentrations.

-

-

Quality Control:

-

To ensure accuracy, procedural blanks, spiked samples with known amounts of HCH isomers, and surrogate standards are analyzed alongside the samples.

-

Confirmation on a second GC column with a different stationary phase or by GC/MS is recommended to ensure accurate identification.[13]

-

Mandatory Visualization

The following diagrams illustrate the production pathway from raw materials to the final products and a typical experimental workflow for HCH isomer analysis.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. tauw.nl [tauw.nl]

- 8. chm.pops.int [chm.pops.int]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lindane - Wikipedia [en.wikipedia.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. env.go.jp [env.go.jp]

Global Distribution and Transport of Hexachlorocyclohexane (HCH) in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, has been used extensively in agriculture and public health, leading to its ubiquitous presence in the environment.[1] Technical HCH is a mixture of several stereoisomers, primarily alpha (α-HCH), beta (β-HCH), gamma (γ-HCH or lindane), and delta (δ-HCH).[2] Due to its persistence, potential for bioaccumulation, and toxicity, HCH is recognized as a persistent organic pollutant (POP) under the Stockholm Convention.[3] This guide provides an in-depth technical overview of the global distribution, transport mechanisms, and environmental fate of HCH, intended for researchers, scientists, and professionals in related fields.

Global Distribution of HCH

HCH isomers are found in various environmental compartments across the globe, including air, water, soil, and biota.[1] Their distribution is heavily influenced by historical usage patterns, with higher concentrations often found in regions with a history of extensive agricultural application.[4]

Data Presentation: HCH Concentrations in Environmental Media

The following tables summarize the reported concentrations of HCH isomers in different environmental matrices worldwide. These values can vary significantly based on proximity to sources, environmental conditions, and the specific time of measurement.

Table 1: HCH Concentrations in Air (pg/m³)

| Location/Region | α-HCH | γ-HCH | β-HCH | Total HCH (ΣHCH) | Reference(s) |

| Arctic | |||||

| Canadian Archipelago | 23 ± 4.4 (seasonal ice area) | - | - | - | |

| Zeppelin, Norway | - | - | - | - | [5] |

| Point Barrow, Alaska | - | - | - | - | [5] |

| Valkarkai, Russia | - | - | - | - | [5] |

| North America | |||||

| Great Lakes Region | Less variable | Variable, increases with usage | - | - | [6] |

| Mexico | Evenly distributed | 15 - 2360 | Evenly distributed | - | [3][7] |

| Asia | |||||

| Southwestern China (contaminated site) | - | - | - | 52,300 | [8] |

| Southwestern China (around site) | - | - | - | 5,090 | [8] |

| Oceans | |||||

| North Pacific Ocean | 33 ± 16 | 13 ± 7.5 | 5.4 ± 3.0 | 65 ± 21 | |

| Chukchi and Beaufort Seas | 23 ± 4.4 | 11 ± 5.3 | - | 40 ± 6 | |

| Central Arctic Ocean | - | 8.9 ± 6.2 | - | 48 ± 33 | |

| Western Antarctic Peninsula | Detected | Detected | - | - | [9] |

Table 2: HCH Concentrations in Water (ng/L)

| Location/Region | α-HCH | γ-HCH | β-HCH | Total HCH (ΣHCH) | Reference(s) |

| Arctic Ocean | |||||

| Interior Surface Waters | 7 | - | ≤ 0.2 | - | [10] |

| Bering and Chukchi Seas | ~3.2 | - | ~1.2 | - | [10] |

| Antarctic | |||||

| Western Antarctic Peninsula Seawater | Detected | Detected | - | - | [9] |

Table 3: HCH Concentrations in Soil (µg/kg dry weight)

| Location/Region | α-HCH | γ-HCH | β-HCH | Total HCH (ΣHCH) | Reference(s) |

| China | |||||

| Southwestern China (contaminated site, top soil) | - | - | - | 19,100 | [8] |

| Southwestern China (around site, top soil) | - | - | - | 129 | [8] |

| South to North Transect | 5 - 1000 (total usage) | - | - | - | [11] |

| Tanzania | |||||

| Vikuge Farm (surface soil) | 230 - 49,700 | 80 - 7,200 | 340 - 6,370 | - | [12][13] |

| Vikuge Farm (20 cm depth) | - | - | - | - | [14] |

| Poland | |||||

| Arable Soils (median) | - | 2.85 (90% of ΣHCH) | - | 2.85 | [15] |

Environmental Transport of HCH

The physicochemical properties of HCH isomers, such as their semi-volatility and varying water solubility, facilitate their long-range transport (LRT) from source regions to remote areas like the Arctic.[16] This transport occurs through two primary pathways: atmospheric transport and oceanic transport.

Atmospheric Transport

Atmospheric transport is the dominant pathway for the global distribution of α-HCH.[10] HCHs volatilize from soil and water surfaces and can be transported over long distances in the vapor phase or adsorbed to atmospheric particles.[6] The process of "global fractionation" and "cold condensation" leads to the deposition of these compounds in colder regions, as lower temperatures favor their condensation and deposition.[16]

Oceanic Transport